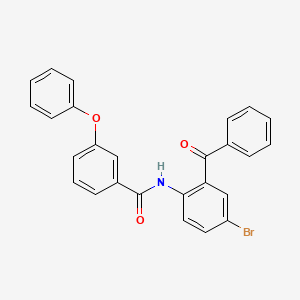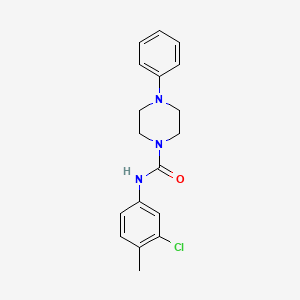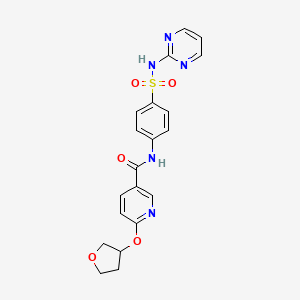![molecular formula C9H8ClN3S2 B2832611 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole CAS No. 58531-88-7](/img/structure/B2832611.png)
4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : This compound and its derivatives have been synthesized through various methods. For instance, Mohamed, Unis, and El-Hady (2006) described the synthesis of related thiazole and imidazolidine derivatives, including investigation of their mass spectral fragmentation patterns (Mohamed, Unis, & El-Hady, 2006).
Pharmaceutical Applications
- Antimicrobial Agents : Sah et al. (2014) synthesized derivatives from similar compounds, showcasing their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
- Anti-Breast Cancer Agents : Mahmoud et al. (2021) reported the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).
Chemical Research
- Chemical Structure and Activity Studies : Various studies have been conducted to understand the chemical structure and activities of this compound and its derivatives. For example, Meleddu et al. (2016) investigated isatin thiazoline hybrids as dual inhibitors of HIV-1 reverse transcriptase (Meleddu et al., 2016).
- Anticonvulsant Activity : Research on substituted 1,3,4-thiadiazoles, including hydrazines, has revealed their anticonvulsant activity (Chapleo et al., 1986) (Chapleo et al., 1986).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : El-Lateef et al. (2021) explored the use of poly[(hydrazinylazo)]thiazoles as corrosion inhibitors for cast iron-carbon alloy in molar HCl (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
Antimicrobial and Antitumor Studies
- Antimicrobial and Antitumor Potential : Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes and evaluated their antibacterial and antitumor activity (Zou et al., 2020).
properties
IUPAC Name |
4-(chloromethyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRDYSHESABLK-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)
![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)

![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832533.png)
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)
![2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol](/img/structure/B2832538.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2832541.png)
![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)